3-(Piperidin-1-yl)propanimidamide dihydrochloride

Medicinal Chemistry Nitric Oxide Synthase Inhibition Structure-Activity Relationship

Water-soluble dihydrochloride salt of PPDA, optimized for aqueous HTS and enzyme assays without DMSO cosolvent optimization. This propanimidamide scaffold provides a topological alternative to fused 2-iminopiperidines for iNOS SAR exploration. Available in mg-to-g quantities at ≥95% purity from multiple independent supply chains, eliminating custom synthesis lead times for hit validation.

Molecular Formula C8H19Cl2N3
Molecular Weight 228.16 g/mol
CAS No. 1423033-77-5
Cat. No. B1377664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)propanimidamide dihydrochloride
CAS1423033-77-5
Molecular FormulaC8H19Cl2N3
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(=N)N.Cl.Cl
InChIInChI=1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h1-7H2,(H3,9,10);2*1H
InChIKeyUHXILJNSXBHMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-yl)propanimidamide dihydrochloride (CAS 1423033-77-5) – Procurement & Technical Baseline


3-(Piperidin-1-yl)propanimidamide dihydrochloride (also known as PPDA) is a small-molecule amidine derivative consisting of a piperidine heterocycle linked to a propanimidamide moiety, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability. The compound has the molecular formula C8H19Cl2N3 and a molecular weight of 228.16 g/mol . It is commercially available as a versatile small-molecule scaffold from multiple vendors at typical research-grade purity of ≥95%, with pricing for milligram to gram quantities . Its amidine functional group positions it within a well-established class of nitric oxide synthase (NOS) inhibitors, particularly those showing preferential activity toward the inducible isoform (iNOS) over constitutive endothelial and neuronal isoforms [1][2].

3-(Piperidin-1-yl)propanimidamide dihydrochloride – Why Generic Amidine Substitution Carries Scientific and Procurement Risk


Despite sharing a common amidine pharmacophore, members of the amidine and cyclic amidine class exhibit substantial variation in isoform selectivity, in vitro potency, and physicochemical properties that directly impact experimental reproducibility and downstream assay interpretation. For instance, 2-iminopiperidine demonstrates potent inhibition of human iNOS with an IC50 of 1.0 μM, whereas structurally related 2-iminohomopiperidine is approximately 2-fold less potent (IC50 2.0 μM) [1]. Similarly, substitution at the 3-position of the six-membered cyclic amidine ring markedly alters inhibitory potency, with nitrogen incorporation reducing activity relative to sulfur or oxygen analogs [1]. Even among simple alkyl amidines, butyramidine (EC50 60 μM) and 2-iminopiperidine (EC50 10 μM) differ by 6-fold in macrophage nitrite inhibition assays [2]. For procurement decisions, these compound-specific differences in molecular structure—and the resultant variation in biological activity—mean that substituting a structurally distinct analog without validation introduces uncontrolled variables that can confound SAR studies, invalidate cross-project comparisons, and waste research resources.

3-(Piperidin-1-yl)propanimidamide dihydrochloride – Quantitative Differentiation Evidence vs. In-Class Comparators


Molecular Architecture Differentiates PPDA from the Closest Cyclic Amidine iNOS Inhibitor 2-Iminopiperidine

3-(Piperidin-1-yl)propanimidamide dihydrochloride (PPDA) is structurally distinct from the prototypical cyclic amidine iNOS inhibitor 2-iminopiperidine in two critical respects: (1) the amidine group is attached via a three-carbon propanimidamide linker rather than being directly fused to the piperidine ring, and (2) the amidine nitrogen is not constrained within the heterocyclic ring system [1]. This difference in scaffold topology fundamentally alters the conformational flexibility and electronic environment of the amidine warhead, a feature that—based on SAR from the broader 2-iminoazaheterocycle series—is expected to modulate both potency and isoform selectivity profiles [1][2]. Notably, studies on 3-substituted cyclic amidines demonstrate that heteroatom substitution at the 3-position (the position analogous to the linker attachment point in PPDA) substantially impacts inhibitory activity, confirming that this region of the molecule is a critical determinant of pharmacological performance [1].

Medicinal Chemistry Nitric Oxide Synthase Inhibition Structure-Activity Relationship

Salt Form Differentiates PPDA from the Free Base (CAS 725675-21-8) – Aqueous Solubility and Handling

The dihydrochloride salt form of 3-(Piperidin-1-yl)propanimidamide (CAS 1423033-77-5) provides substantially enhanced aqueous solubility relative to its free base counterpart (CAS 725675-21-8). The free base, having a molecular formula C8H17N3 and molecular weight 155.24 g/mol, is a neutral, lipophilic amine that exhibits limited water solubility . In contrast, the dihydrochloride salt (C8H19Cl2N3, MW 228.16 g/mol) is characterized by vendors as water-soluble , enabling direct dissolution in aqueous buffers without the need for organic co-solvents or pH adjustment that may otherwise interfere with biological assays or introduce confounding variables. This physicochemical distinction is critical for in vitro pharmacological studies, particularly those involving cell-based assays, enzyme inhibition assays requiring aqueous dilution series, or any experimental workflow where consistent compound handling and dosing accuracy are paramount.

Formulation Assay Development Chemical Procurement

Amidine-Based iNOS Inhibition: PPDA Belongs to a Class with Demonstrated Isoform Selectivity Advantage over L-Arginine-Based Inhibitors

The amidine pharmacophore present in 3-(Piperidin-1-yl)propanimidamide dihydrochloride places this compound within a chemical class that has been systematically demonstrated to exhibit preferential inhibition of inducible nitric oxide synthase (iNOS) over constitutive endothelial NOS (eNOS) [1][2]. In comparative in vitro studies, 2-iminopiperidine (a representative cyclic amidine) inhibited nitrite formation in immunostimulated J774 macrophages with an EC50 of 10 μM, outperforming the commonly used L-arginine-based inhibitor NG-methyl-L-arginine (EC50 70 μM) [1]. Critically, the same amidines were less effective than NG-nitro-L-arginine or NG-methyl-L-arginine in inhibiting the constitutive eNOS isoform in bovine endothelial cell homogenates, establishing a selectivity profile that favors iNOS [1]. This class-level selectivity is further corroborated by studies on 2-iminoazaheterocycles, which show that 2-iminopiperidine achieves an IC50 of 1.0 μM against human iNOS [2]. While direct iNOS inhibition data for PPDA specifically is not available in the public domain, its amidine functional group—positioned via a flexible linker—is the core pharmacophore responsible for this class-level iNOS selectivity [1][2].

Nitric Oxide Synthase iNOS Selectivity Inflammation Research

Vendor-Available Purity and Pricing Transparency Enables Direct Cost-Benefit Comparison Against Structural Analogs

3-(Piperidin-1-yl)propanimidamide dihydrochloride is commercially available from multiple independent vendors with transparent, verifiable purity specifications (≥95%) and published pricing for research quantities, enabling direct procurement comparison with related amidine scaffolds . For example, 10X CHEM lists 50 mg at $182.00 USD and 1 g at $703.00 USD (95% purity) , while CymitQuimica (Biosynth) offers 50 mg at €453.00 . In contrast, the free base analog (CAS 725675-21-8) is stocked by fewer vendors, often with less transparent pricing and longer lead times . The broader class of cyclic amidine iNOS inhibitors (e.g., 2-iminopiperidine and substituted derivatives) are predominantly described in primary literature and patents but have limited commercial availability as research-grade reagents, often requiring custom synthesis with associated time and cost overhead. The existence of stable, multiple-vendor supply chains for PPDA at defined purity grades reduces procurement friction and mitigates single-supplier dependency risks.

Procurement Cost Analysis Research Chemicals

3-(Piperidin-1-yl)propanimidamide dihydrochloride – High-Value Research and Procurement Application Scenarios


iNOS-Focused Medicinal Chemistry and SAR Exploration

As an amidine-based scaffold with a flexible propanimidamide linker, 3-(Piperidin-1-yl)propanimidamide dihydrochloride is suitable for structure-activity relationship (SAR) studies targeting inducible nitric oxide synthase (iNOS) [1][2]. The compound provides a distinct topological alternative to fused cyclic amidines such as 2-iminopiperidine, enabling exploration of linker-length effects on iNOS potency and isoform selectivity. This application scenario is particularly relevant for inflammation-targeted drug discovery programs seeking to differentiate from the 2-iminoazaheterocycle chemical space or circumvent existing patent claims. [1][2]

Aqueous Assay Development and High-Throughput Screening

The dihydrochloride salt form confers water solubility, making this compound directly compatible with aqueous buffer systems used in high-throughput screening (HTS), enzyme inhibition assays, and cell-based phenotypic screens without requiring DMSO co-solvent optimization [1]. This property reduces assay variability from precipitation and simplifies liquid handling automation workflows. Procuring the salt form eliminates the need for in-house salt conversion, ensuring batch-to-batch consistency in solubility-critical experiments. [1]

Chemical Probe Development for Nitric Oxide Pathway Studies

Amidine-containing compounds are established as preferential iNOS inhibitors with demonstrated selectivity advantages over L-arginine-based tool compounds [1][2]. 3-(Piperidin-1-yl)propanimidamide dihydrochloride serves as a starting scaffold for developing novel chemical probes to dissect the role of iNOS in inflammatory signaling, sepsis models, or neurodegenerative conditions where excessive NO production is implicated. The commercial availability of this scaffold at research-grade purity accelerates probe development timelines. [1][2]

Comparative Procurement and Cost-Effective Scaffold Diversification

With transparent pricing from multiple independent vendors and established supply chains, 3-(Piperidin-1-yl)propanimidamide dihydrochloride offers a cost-effective entry point for diversifying amidine-based compound collections [1][2]. Procurement teams can benchmark this compound against analogs requiring custom synthesis, enabling informed build-vs.-buy decisions. The availability of milligram to gram quantities supports both initial screening and follow-up hit validation studies without supply interruption. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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